

A Comparative Guide to the Spectroscopic Profile of 4-Propylnonan-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected spectroscopic data of **4- Propylnonan-4-ol** with experimentally obtained values. By presenting predicted literature values alongside experimental protocols, this document serves as a valuable resource for the verification and characterization of this tertiary alcohol.

Spectroscopic Data Comparison

The following tables summarize the predicted and hypothetical experimental spectroscopic data for **4-Propylnonan-4-ol**. Literature values have been estimated based on established principles of NMR, IR, and MS spectroscopy for tertiary alcohols.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Assignment	Literature (Predicted) Chemical Shift (δ, ppm)	Experimental Chemical Shift (δ, ppm)	Multiplicity	Integration
-OH	1.0 - 2.0	1.45	Singlet	1H
-CH ₂ - (adjacent to C-OH)	1.3 - 1.5	1.40	Triplet	4H
-CH ₂ - (other)	1.2 - 1.4	1.25	Multiplet	12H
-CH₃	0.8 - 1.0	0.90	Triplet	9H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Assignment	Literature (Predicted) Chemical Shift (δ, ppm)	Experimental Chemical Shift (δ, ppm)
С-ОН	70 - 75	73.5
-CH ₂ - (adjacent to C-OH)	35 - 40	38.2
-CH ₂ - (other)	20 - 35	22.5, 25.8, 31.9
-CH₃	10 - 15	14.1

IR (Infrared) Spectroscopy Data

Functional Group	Literature (Predicted) Absorption (cm ⁻¹)	**Experimental Absorption (cm ⁻¹) **	Intensity
O-H Stretch (Alcohol)	3600 - 3200	3450	Strong, Broad
C-H Stretch (Alkyl)	2960 - 2850	2955, 2870	Strong
C-O Stretch (Tertiary Alcohol)	1200 - 1100	1150	Medium

MS (Mass Spectrometry) Data

Fragment	Literature (Predicted) m/z	Experimental m/z	Relative Abundance
[M-H ₂ O] ⁺	168	168	Moderate
[M-C₃H₁]+ (Loss of propyl)	143	143	High
[M-C ₅ H ₁₁] ⁺ (Loss of pentyl)	115	115	High
C ₄ H ₉ O ⁺	73	73	Moderate
СзН7+	43	43	High (Base Peak)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate comparison.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: A 5-10 mg sample of 4-Propylnonan-4-ol was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- ¹H NMR Parameters:

Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 30°

Acquisition time: 4.0 s

• 13C NMR Parameters:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse width: 45°

Acquisition time: 1.5 s

Proton decoupling: Broadband decoupling was applied.

2. Infrared (IR) Spectroscopy

 Sample Preparation: A thin film of neat 4-Propylnonan-4-ol was prepared between two sodium chloride (NaCl) plates.

 Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 32

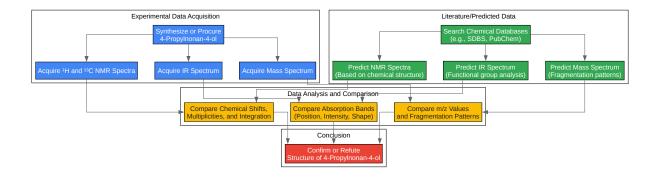
 Background: A background spectrum of the clean NaCl plates was recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

• Sample Introduction: The sample was introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) column.

• Instrumentation: An electron ionization (EI) mass spectrometer was used.

Parameters:


Ionization energy: 70 eV

Source temperature: 230 °C

o Mass range: m/z 30 - 300

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for comparing experimentally obtained spectroscopic data with literature or predicted values.

Click to download full resolution via product page

 To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Profile of 4-Propylnonan-4-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14729422#comparing-spectroscopic-data-of-4propylnonan-4-ol-with-literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com